5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic Acid
Description
Properties
IUPAC Name |
5-chloro-3-fluoro-2-iodopyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFINO2/c7-2-1-10-5(9)4(8)3(2)6(11)12/h1H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWCADPDWHTLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)I)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227489 | |
| Record name | 5-Chloro-3-fluoro-2-iodo-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514798-02-8 | |
| Record name | 5-Chloro-3-fluoro-2-iodo-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514798-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-fluoro-2-iodo-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid typically involves multi-step organic reactions starting from commercially available pyridine derivatives. One common synthetic route includes:
Halogenation: Introduction of chlorine, fluorine, and iodine atoms onto the pyridine ring. This can be achieved through electrophilic halogenation reactions using reagents such as N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI), and iodine monochloride (ICl).
Carboxylation: Introduction of the carboxylic acid group, often through a carboxylation reaction using carbon dioxide (CO₂) under high pressure and temperature in the presence of a catalyst like palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira couplings to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that derivatives of pyridine carboxylic acids exhibit antimicrobial properties. A study focused on the synthesis of 5-chloro-3-fluoro-2-iodo-pyridine derivatives demonstrated their effectiveness against various bacterial strains. The compound serves as a precursor for developing new antibiotics, particularly in the fight against resistant bacterial strains.
1.2 Drug Development
The compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting specific receptors. For instance, it has been reported that pyridine carboxylic acids can act as inhibitors for GABA receptors and PI3-kinase, which are crucial in various neurological and cancer therapies . The ability to modify the pyridine ring allows for the fine-tuning of biological activity.
Agrochemicals
2.1 Herbicides and Pesticides
5-Chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid is instrumental in the development of agrochemicals. Its derivatives are used to synthesize herbicides that target specific plant pathways, thereby enhancing crop yield while minimizing environmental impact. The compound's halogenated structure contributes to its effectiveness as a herbicide by increasing its stability and bioactivity .
2.2 Insecticides
The compound has also been explored for its potential in insecticide formulations. Studies have shown that modifications to the pyridine structure can lead to compounds with enhanced insecticidal properties, making them valuable in pest management strategies .
Material Science
3.1 Functional Materials
In material science, 5-chloro-3-fluoro-2-iodo-pyridine derivatives are being investigated for their potential use in organic electronics and photonic devices. Their unique electronic properties make them suitable candidates for applications in sensors and light-emitting diodes (LEDs). The incorporation of halogens into the molecular structure has been shown to influence charge transport properties positively .
Case Studies
Mechanism of Action
The mechanism by which 5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, its mechanism of action would involve interaction with biological targets such as enzymes or receptors. The halogen atoms and carboxylic acid group can influence the compound’s binding affinity and specificity towards these targets, modulating biological pathways and producing therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-fluoro-pyridine-4-carboxylic acid
- 3-fluoro-2-iodo-pyridine-4-carboxylic acid
- 5-chloro-3-iodo-pyridine-4-carboxylic acid
Uniqueness
5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid is unique due to the presence of three different halogen atoms on the pyridine ring, which provides distinct reactivity and selectivity in chemical reactions. This unique substitution pattern allows for the exploration of diverse chemical transformations and the development of novel compounds with potentially enhanced biological activity or material properties.
Biological Activity
5-Chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structural features allow it to interact with various biological targets, making it a subject of interest in drug discovery and development. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
The chemical structure of 5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid can be represented as follows:
- Molecular Formula : CHClF I O
- Molecular Weight : 259.44 g/mol
- CAS Number : 38186-84-4
Structural Features
The presence of halogen atoms (chlorine, fluorine, iodine) in its structure contributes to its lipophilicity and potential for biological activity. The carboxylic acid functional group may also enhance solubility in biological systems.
Antimicrobial Activity
Research indicates that halogenated pyridine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that 5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid may possess comparable activity due to its structural similarities .
Enzyme Inhibition
5-Chloro-3-fluoro-2-iodo-pyridine derivatives have been evaluated for their ability to inhibit specific enzymes associated with disease pathways. For example, compounds with similar structures have been reported to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis . This inhibition can lead to altered pharmacokinetics of co-administered drugs.
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various pyridine derivatives, including halogenated variants. The results indicated that compounds with combined chlorine and fluorine substitutions exhibited enhanced activity against Gram-positive bacteria, suggesting that 5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid could similarly demonstrate potent antimicrobial effects .
FGFR Inhibition Research
In another study focusing on FGFR-targeted therapies, researchers synthesized a series of pyridine derivatives and evaluated their inhibitory effects on FGFR signaling pathways. Although 5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid was not specifically tested, the findings suggest that modifications to the pyridine scaffold can yield potent inhibitors capable of inducing apoptosis in cancer cells .
Table 1: Comparison of Biological Activities of Pyridine Derivatives
| Compound Name | Molecular Weight | Antimicrobial Activity | FGFR Inhibition |
|---|---|---|---|
| 5-Chloro-3-fluoro-2-iodo-pyridine | 259.44 g/mol | Moderate | Potential |
| 2-Chloro-5-fluoropyridine | 160.56 g/mol | High | Low |
| 3-Bromo-5-chloropyridine | 208.49 g/mol | Moderate | Moderate |
Table 2: Summary of Enzyme Inhibition Studies
| Enzyme Target | Compound | Inhibition Type |
|---|---|---|
| Cytochrome P450 | Various Pyridine Derivatives | Competitive Inhibition |
| FGFR | Pyrrolo[2,3-b]pyridines | Noncompetitive |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid, and how can they be methodologically addressed?
- Synthesis Challenges : Introducing multiple halogen substituents (Cl, F, I) on a pyridine ring requires precise control over regioselectivity and reaction conditions. The iodine atom’s bulkiness increases steric hindrance, complicating nucleophilic substitution or cross-coupling reactions.
- Methodological Solutions :
- Use palladium/copper catalysts (e.g., Pd(OAc)₂ or CuI) to facilitate halogenation or coupling steps .
- Sequential halogenation (e.g., iodination via Ullmann coupling followed by fluorination using DAST) to minimize competing side reactions .
- Monitor reaction progress with LC-MS or <sup>19</sup>F NMR to track fluorine incorporation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from aromatic protons and substituents .
- FT-IR : Confirm carboxylic acid (-COOH) and C-I bonds via O-H stretch (~2500–3000 cm⁻¹) and C-I vibration (~500 cm⁻¹) .
- Chromatography :
- HPLC-PDA : Purity assessment with a C18 column (acidic mobile phase) to separate halogenated analogs .
Q. How can reaction yields be optimized for introducing iodine at the 2-position of the pyridine ring?
- Strategies :
- Use directed ortho-metalation (DoM) with iodine sources (e.g., I₂ or NIS) after blocking the 4-carboxylic acid group as a methyl ester .
- Employ microwave-assisted synthesis to enhance reaction rates and reduce decomposition of iodine intermediates .
- Optimize solvent polarity (e.g., DMF or DMSO) to stabilize transition states in iodination steps .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic Insights :
- The C-I bond’s lower bond dissociation energy (~52 kcal/mol) facilitates oxidative addition with Pd(0) catalysts, enabling efficient coupling with aryl boronic acids .
- Steric effects from iodine may slow transmetalation; mitigate by using bulky ligands (e.g., XPhos) to enhance selectivity .
- Case Study :
- In -chloro-3-fluoropyridine-4-boronic acid underwent Suzuki coupling with aryl halides, suggesting analogous reactivity for the iodinated derivative .
Q. What strategies resolve contradictions in reported biological activities of halogenated pyridine derivatives?
- Data Analysis Framework :
- Compare bioactivity datasets (e.g., IC50 values) across cell lines or enzyme assays to identify structure-activity relationships (SAR). For example, iodine’s hydrophobic volume may enhance target binding in lipophilic pockets .
- Use molecular docking (AutoDock Vina) to model interactions with biological targets (e.g., MDM2 in ) and validate via mutagenesis studies .
Q. How can computational chemistry guide the design of derivatives with improved thermal stability for material science applications?
- Methodology :
- Perform DFT calculations (Gaussian 16) to assess the carboxylic acid group’s hydrogen-bonding potential and predict crystal packing .
- Evaluate substituent effects on melting points using QSPR models trained on halogenated pyridine datasets .
- Experimental Validation :
- Synthesize analogs (e.g., replacing iodine with bromine) and compare thermal gravimetric analysis (TGA) profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
